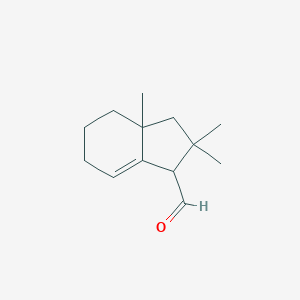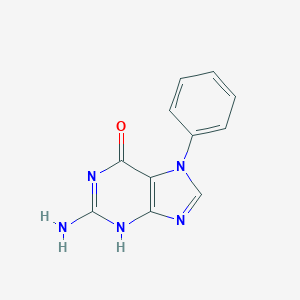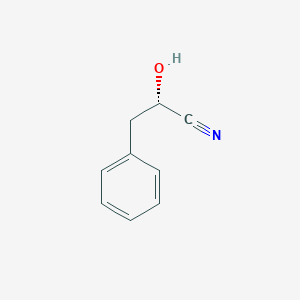![molecular formula C18H17N3S B025236 N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline CAS No. 19959-14-9](/img/structure/B25236.png)
N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline, also known as DMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPTA is a thiazole-based compound that has been synthesized and studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline is not fully understood. However, it is believed that N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline acts as a hole-transport material by facilitating the movement of positive charges in the organic material. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has a high electron affinity and can form stable charge transfer complexes with other organic materials, which enhances the efficiency and stability of the devices.
Biochemische Und Physiologische Effekte
N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has also been studied for its potential biochemical and physiological effects. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has several advantages for lab experiments. It is easy to synthesize and has high purity, making it suitable for further research and applications. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has also shown promising results in various fields of science, including organic electronics and medicine. However, N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline also has some limitations. It is a relatively new compound, and its properties and potential applications are still being studied. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline is also a thiazole-based compound, which may limit its compatibility with other organic materials.
Zukünftige Richtungen
There are several future directions for the study and application of N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline. One potential direction is the development of new organic materials based on N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline can form stable charge transfer complexes with other organic materials, which may lead to the development of new and improved organic electronic devices. Another potential direction is the study of the biochemical and physiological effects of N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has shown promising results in the treatment of various diseases, and further research may lead to the development of new and effective treatments. Overall, N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline is a promising compound that has the potential to make significant contributions to various fields of science.
Synthesemethoden
The synthesis of N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline involves the reaction of 4-phenyl-1,3-thiazol-2-amine with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The reaction proceeds via a condensation reaction to form N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline. The synthesis of N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has been optimized to produce high yields and purity, making it suitable for further research and applications.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has been extensively studied for its potential applications in various fields of science. One of the primary applications of N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline is in the field of organic electronics. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has been used as a hole-transport material in organic solar cells, where it has shown promising results in improving the efficiency and stability of the cells. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has also been used as a charge transport material in organic light-emitting diodes, where it has demonstrated high efficiency and stability.
Eigenschaften
CAS-Nummer |
19959-14-9 |
|---|---|
Produktname |
N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline |
Molekularformel |
C18H17N3S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline |
InChI |
InChI=1S/C18H17N3S/c1-21(2)16-10-8-14(9-11-16)12-19-18-20-17(13-22-18)15-6-4-3-5-7-15/h3-13H,1-2H3 |
InChI-Schlüssel |
SHNJCBATXVDZCQ-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=NC(=CS2)C3=CC=CC=C3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NC(=CS2)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NC(=CS2)C3=CC=CC=C3 |
Synonyme |
N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



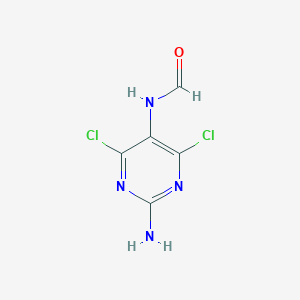
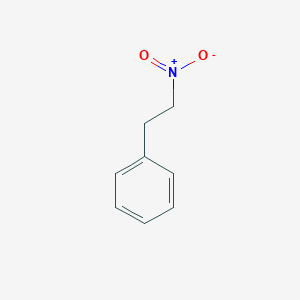
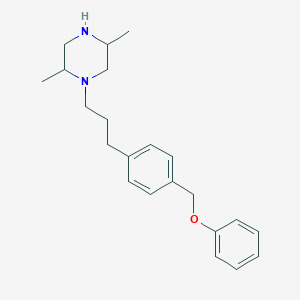
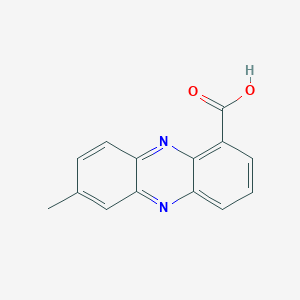
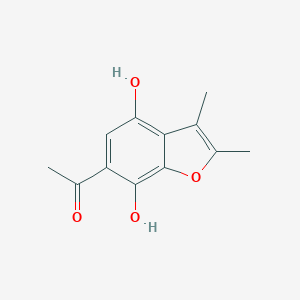
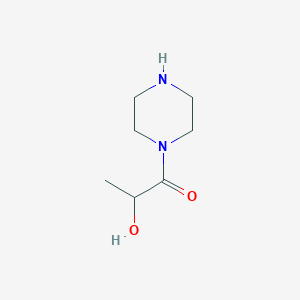


![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
